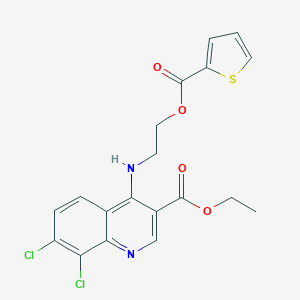![molecular formula C20H22N2O4 B241536 Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B241536.png)
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate, also known as EHOE-BCQ, is a synthetic compound that has gained attention for its potential applications in scientific research.
作用机制
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate works by selectively accumulating in lysosomes, the organelles responsible for degrading cellular waste. Once inside the lysosome, Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate undergoes a pH-dependent fluorescence change, allowing for the detection of lysosomal pH. It has also been shown to inhibit autophagy by interfering with lysosomal function.
Biochemical and Physiological Effects:
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate has been shown to have no significant cytotoxicity and does not affect cell viability. It has also been shown to selectively accumulate in lysosomes and has minimal off-target effects.
实验室实验的优点和局限性
One advantage of Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate is its high selectivity for lysosomes, making it a useful tool for studying lysosomal function. However, its pH-dependent fluorescence change can make it difficult to use in certain experimental conditions. Additionally, its relatively short half-life may limit its use in long-term experiments.
未来方向
There are several potential future directions for Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate research. One area of interest is the development of Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate derivatives with improved properties, such as longer half-life or improved selectivity. Another area of interest is the use of Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate in studying lysosomal dysfunction in disease states, such as neurodegenerative disorders. Additionally, Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate could be used in combination with other probes to study multiple cellular processes simultaneously.
合成方法
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-hydroxyethylamine with 2-chloroethyl benzo[h]quinoline-3-carboxylate, followed by esterification with ethanol. The final product is obtained through purification and isolation steps.
科学研究应用
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate has shown potential as a fluorescent probe for detecting and imaging lysosomal pH in live cells. It has also been used as a tool for studying autophagy, a cellular process that involves the degradation of damaged or unnecessary cellular components.
属性
产品名称 |
Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
ethyl 4-[2-(2-hydroxyethoxy)ethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-20(24)17-13-22-18-15-6-4-3-5-14(15)7-8-16(18)19(17)21-9-11-25-12-10-23/h3-8,13,23H,2,9-12H2,1H3,(H,21,22) |
InChI 键 |
RIGUENPTINXYLC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC3=CC=CC=C32 |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)




![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)